Monoammonium glycyrrhizinate hydrate

Pharmacokinetics Liposomal Formulation Drug Delivery

Procure USP-grade Monoammonium Glycyrrhizinate Hydrate (CAS 207300-84-3, ≥98% purity) for hepatoprotective and anti-inflammatory R&D. This predominantly 18β-isomer monoammonium salt is differentiated from diammonium and magnesium isoglycyrrhizinate salts, providing distinct stereochemical and pharmacokinetic profiles crucial for comparative research. Optimal formulation stability is achieved at pH 5.0-6.0, where photodegradation is minimized (k ≈ 4.33 x 10⁻⁴ min⁻¹) and stable rod-like micelles form (CMC 1.5 mmol/L), making it ideal for weakly acidic topical gels, creams, or ophthalmic solutions requiring controlled release. Material consistency aligns with USP monograph specifications for regulatory approval and data reproducibility.

Molecular Formula C42H67NO17
Molecular Weight 858.0 g/mol
CAS No. 207300-84-3
Cat. No. B6336641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoammonium glycyrrhizinate hydrate
CAS207300-84-3
Molecular FormulaC42H67NO17
Molecular Weight858.0 g/mol
Structural Identifiers
SMILESCC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N.O
InChIInChI=1S/C42H62O16.H3N.H2O/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3;1H2/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;;/m0../s1
InChIKeyNNMYEXLTVQXZCA-VLQRKCJKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monoammonium Glycyrrhizinate Hydrate CAS 207300-84-3: Sourcing and Characterization for Pharmaceutical, Cosmetic, and Food-Grade Applications


Monoammonium glycyrrhizinate hydrate (CAS 207300-84-3, also referenced as 53956-04-0 for the anhydrous form) is the monoammonium salt of glycyrrhizic acid, the primary triterpenoid saponin derived from licorice root (Glycyrrhiza glabra) . It is recognized in the United States Pharmacopeia (USP) as a mixture of ammonium 18α- and 18β-glycyrrhizate, with the 18β-isomer as the main component [1]. The compound is widely utilized across pharmaceutical, cosmetic, and food industries for its well-documented anti-inflammatory, hepatoprotective, and flavor-enhancing properties .

Procurement Risk: Why Monoammonium Glycyrrhizinate Hydrate CAS 207300-84-3 Cannot Be Indiscriminately Replaced by Other Glycyrrhizinate Salts or Isomers


Glycyrrhizinate salts are not interchangeable due to significant differences in stereochemistry, bioavailability, and hepatoprotective scope. The target compound, monoammonium glycyrrhizinate (MONO), is predominantly the 18β-isomer [1]. In contrast, diammonium glycyrrhizinate (DIAM) and magnesium isoglycyrrhizinate (MAGN) exhibit superior bioavailability and hepatoprotective profiles compared to MONO [2]. Furthermore, the 18α-isomer, which is the primary component of MAGN, demonstrates a different metabolic pathway and therapeutic application, favoring drug-induced liver injury (DILI) over non-alcoholic fatty liver disease (NAFLD) and viral hepatitis [3]. Substituting one salt for another without considering these stereochemical and pharmacokinetic distinctions can lead to suboptimal therapeutic outcomes and invalidate comparative research.

Quantitative Performance Evidence for Monoammonium Glycyrrhizinate Hydrate CAS 207300-84-3 vs. Key Comparators


Pharmacokinetic Performance of MAG Liposome vs. Free Monoammonium Glycyrrhizinate

Encapsulation of monoammonium glycyrrhizinate (MAG) in a liposomal formulation significantly alters its pharmacokinetic profile compared to the free compound. In a study using a two-compartment open model, the liposomal formulation demonstrated a 25.1% increase in the area under the curve (AUC) and a 20.6% decrease in clearance rate (Cl) relative to the unencapsulated MAG [1].

Pharmacokinetics Liposomal Formulation Drug Delivery

Photostability of Monoammonium Glycyrrhizinate: pH-Dependent Degradation Kinetics

The photostability of monoammonium glycyrrhizinate is strongly influenced by pH. Degradation follows first-order kinetics, with the highest degradation rate constant observed at pH 2.0 (8.85 × 10⁻⁴ min⁻¹) and the lowest at pH 6.0 (4.33 × 10⁻⁴ min⁻¹) [1]. This indicates that the compound is most stable under slightly acidic to neutral conditions (pH 6.0-8.0).

Photostability Degradation Kinetics Formulation Science

Physicochemical Micellization Properties of Monoammonium Glycyrrhizinate

Monoammonium glycyrrhizinate (MAG) exhibits pH-dependent micellization behavior. The critical micelle concentration (CMC) was determined to be 1.5 mmol L⁻¹ at pH 5 and 3.7 mmol L⁻¹ at pH 6, with corresponding surface tension values (γCMC) of 50 mN m⁻¹ and 51 mN m⁻¹ [1]. At pH 7, a clear CMC was not defined, indicating that micelle formation is favored in weakly acidic conditions.

Micellization Solubility Surface Chemistry

Acute Intravenous Toxicity (LD50) of Monoammonium Glycyrrhizinate in Rodent Models

A single-dose intravenous toxicity study established the LD50 values for monoammonium glycyrrhizinate (MAG) in CD-1 mice and CD rats. The LD50 was determined to be 325 mg/kg for mice and 478 mg/kg for rats, assessed 24 hours and 14 days post-administration [1]. Observed signs of toxicity at higher doses included reduced motility, ataxia, tremor, dyspnoea, and convulsions.

Toxicology Safety Pharmacology LD50

USP Specification for Ammonium Glycyrrhizate Content and Impurity Profile

The United States Pharmacopeia (USP) defines Ammonium Glycyrrhizate as containing not less than (NLT) 78.0% and not more than (NMT) 102.0% of total ammonium 18α- and 18β-glycyrrhizate, on an anhydrous basis [1]. A more stringent industrial specification limits 18α-glycyrrhizic acid content to NMT 10.0% and any single unspecified impurity to NMT 2.0% [2].

Quality Control Pharmacopoeia Impurity Profiling

High-Value Application Scenarios for Monoammonium Glycyrrhizinate Hydrate CAS 207300-84-3


Advanced Drug Delivery: Liposomal Encapsulation for Enhanced Bioavailability

Given the proven 25.1% increase in AUC and 20.6% decrease in clearance for liposomal MAG compared to the free compound [1], researchers developing parenteral or topical formulations for hepatic or inflammatory diseases should prioritize this approach. This is particularly relevant for scenarios requiring sustained systemic exposure or targeted delivery, where the pharmacokinetic advantage of the liposomal formulation can translate to improved therapeutic efficacy.

Formulation Development: Optimizing Stability in Weakly Acidic Aqueous Systems

Based on its pH-dependent photostability [2] and micellization behavior [3], monoammonium glycyrrhizinate is best formulated in the pH range of 5.0-6.0. In this range, it exhibits the slowest photodegradation (k ≈ 4.33 × 10⁻⁴ min⁻¹) and forms stable rod-like micelles with a CMC of 1.5 mmol L⁻¹. This makes it an ideal candidate for weakly acidic topical gels, creams, or ophthalmic solutions where both stability and controlled release are paramount.

Quality Control and Regulatory Compliance: USP Monograph Adherence

For pharmaceutical and excipient procurement, the USP monograph provides the definitive benchmark for identity, purity, and impurity limits [4]. Adhering to these specifications ensures that the material meets globally recognized quality standards. This is non-negotiable for drug product applications, analytical method validation, and stability studies, where material consistency directly impacts regulatory approval and data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monoammonium glycyrrhizinate hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.